1-Octene, 1,1-dibromo- 1-Octene, 1,1-dibromo-
Brand Name: Vulcanchem
CAS No.: 73383-25-2
VCID: VC19374051
InChI: InChI=1S/C8H14Br2/c1-2-3-4-5-6-7-8(9)10/h7H,2-6H2,1H3
SMILES:
Molecular Formula: C8H14Br2
Molecular Weight: 270.00 g/mol

1-Octene, 1,1-dibromo-

CAS No.: 73383-25-2

Cat. No.: VC19374051

Molecular Formula: C8H14Br2

Molecular Weight: 270.00 g/mol

* For research use only. Not for human or veterinary use.

1-Octene, 1,1-dibromo- - 73383-25-2

Specification

CAS No. 73383-25-2
Molecular Formula C8H14Br2
Molecular Weight 270.00 g/mol
IUPAC Name 1,1-dibromooct-1-ene
Standard InChI InChI=1S/C8H14Br2/c1-2-3-4-5-6-7-8(9)10/h7H,2-6H2,1H3
Standard InChI Key PHBMJDSRZYQBPS-UHFFFAOYSA-N
Canonical SMILES CCCCCCC=C(Br)Br

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 1,1-dibromooct-1-ene reflects the positioning of bromine atoms on the first carbon of an eight-carbon chain, with a double bond between C1 and C2 . The molecular formula C₈H₁₄Br₂ is corroborated by high-resolution mass spectrometry, yielding an average mass of 270.008 Da and a monoisotopic mass of 267.946225 Da . The SMILES notation CCCCCCC=C(Br)Br unambiguously defines the connectivity, emphasizing the terminal dibrominated alkene motif .

Stereochemical Considerations

Synthetic Pathways and Methodological Challenges

Hypothesized Routes of Synthesis

  • Electrophilic Bromination: Direct addition of bromine (Br₂) to 1-octyne under controlled conditions, though this often produces 1,2-dibromoalkanes unless radical stabilization or steric effects favor geminal addition .

  • Halogen Exchange Reactions: Substitution of chlorine or iodine atoms in pre-halogenated alkenes using brominating agents like HBr or PBr₃.

The absence of experimental details for 1,1-dibromooct-1-ene underscores a critical research gap, necessitating further investigation into regioselective bromination strategies.

Analytical Validation

Purification of 1,1-dibromooct-1-ene would likely involve fractional distillation or column chromatography, followed by characterization via:

  • Nuclear Magnetic Resonance (NMR): Expected vinyl proton signals near δ 5.5–6.0 ppm (C=CH₂Br₂) and alkyl chain resonances (δ 0.8–1.5 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Molecular ion peak at m/z 270 with characteristic bromine isotope patterns (1:1 ratio for Br₂) .

Reactivity and Chemical Transformations

Elimination Reactions

The gem-dibromo group may undergo dehydrohalogenation under basic conditions to yield 1-octyne, though competing pathways (e.g., β-hydride elimination) could produce isomeric alkenes. For example:

C₈H₁₄Br₂NaOH/EtOHC₈H₁₂+2HBr\text{C₈H₁₄Br₂} \xrightarrow{\text{NaOH/EtOH}} \text{C₈H₁₂} + 2\text{HBr}

Controlling reaction temperature and base strength would be critical to favoring alkyne formation .

Nucleophilic Substitution

Bromine atoms in 1,1-dibromooct-1-ene are susceptible to nucleophilic attack. For instance, treatment with aqueous silver nitrate (AgNO₃) could replace bromine with hydroxyl groups, forming 1,1-dihydroxyoct-1-ene:

C₈H₁₄Br₂+2H₂OAgNO₃C₈H₁₄(OH)₂+2HBr\text{C₈H₁₄Br₂} + 2\text{H₂O} \xrightarrow{\text{AgNO₃}} \text{C₈H₁₄(OH)₂} + 2\text{HBr}

Such reactions remain theoretical without empirical validation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator